Cas no 84278-00-2 (2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose)

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose structure
84278-00-2 structure
Product Name:2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
Numero CAS:84278-00-2
MF:C14H19N3O9
MW:373.315364122391
MDL:MFCD02683262
CID:707167
PubChem ID:10904812
Update Time:2024-10-26

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
    • D-Galactopyranose,2-azido-2-deoxy-, 1,3,4,6-tetraacetate
    • (3R,4R,5R,6R)-6-(acetoxymethyl)-3-azidotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
    • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-ga
    • 2-deoxy-2-azido-1,3,4,6-tetra-O-acetyl-D-galactopyranoside
    • peracetyl 2-azido-2-deoxygalactoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
    • DTXSID10447866
    • [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
    • 84278-00-2
    • MFCD02683262
    • QKGHBQJLEHAMKJ-RQICVUQASA-N
    • AKOS025295799
    • [(2R,3R,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-AZIDOOXAN-2-YL]METHYL ACETATE
    • 2-Azido-2-deoxy-D-galactose tetraacetate
    • 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha,beta-D-galactopyranose
    • W-203910
    • SCHEMBL18857676
    • 2-Azido-D-galactose tetraacetate, >=97% (HPLC)
    • 2-AZIDO-2-DEOXY-1,3,4,6-TETRA-O-ACETYL-ALPHA/BETA-D-GALACTOPYRANOSE
    • MDL: MFCD02683262
    • Inchi: 1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
    • Chiave InChI: QKGHBQJLEHAMKJ-RQICVUQASA-N
    • Sorrisi: O([C@H]1[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](N=[N+]=[N-])[C@H]1OC(=O)C)C(=O)C

Proprietà calcolate

  • Massa esatta: 373.11200
  • Massa monoisotopica: 373.11212919g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 10
  • Complessità: 617
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 129Ų

Proprietà sperimentali

  • Punto di fusione: 113-114°C
  • PSA: 164.18000
  • LogP: -0.16744

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Informazioni sulla sicurezza

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A824850-10mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
10mg
$ 58.00 2023-04-19
TRC
A824850-100mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
100mg
$ 75.00 2023-04-19
TRC
A824850-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
250mg
$ 127.00 2023-04-19
TRC
A824850-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
500mg
$ 184.00 2023-04-19
TRC
A824850-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
1g
$ 322.00 2023-04-19
TRC
A824850-2g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
2g
$ 540.00 2023-04-19
Apollo Scientific
BICL4261-250mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
250mg
£231.00 2024-08-03
Apollo Scientific
BICL4261-500mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
500mg
£404.00 2024-08-03
Apollo Scientific
BICL4261-1g
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
1g
£722.00 2024-08-03
abcr
AB176176-250 mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
250 mg
€363.10 2023-07-20

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ;  overnight, rt
1.2 Reagents: Pyridine ;  overnight, rt
Riferimento
A Traceless Staudinger Reagent To Deliver Diazirines
Ahad, Ali M.; Jensen, Stephanie M.; Jewett, John C., Organic Letters, 2013, 15(19), 5060-5063

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Riferimento
A straightforward α-selective aromatic glycosylation and its application for stereospecific synthesis of 4-methylumbelliferyl α-T-antigen
Chang, Shih-Sheng; Lin, Chun-Cheng; Li, Yaw-Kuen; Mong, Kwok-Kong Tony, Carbohydrate Research, 2009, 344(4), 432-438

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Pyridine ;  0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Water ;  overnight, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
Riferimento
Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells
Samadder, Pranati; Xu, Yaozu ; Schweizer, Frank; Arthur, Gilbert, European Journal of Medicinal Chemistry, 2014, 78, 225-235

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  12 - 14 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
1.3 Reagents: Water
Riferimento
Immunological Response from an Entirely Carbohydrate Antigen: Design of Synthetic Vaccines Based on Tn-PS A1 Conjugates
De Silva, Ravindra A.; Wang, Qianli; Chidley, Tristan; Appulage, Dananjaya K.; Andreana, Peter R., Journal of the American Chemical Society, 2009, 131(28), 9622-9623

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ,  Toluene ;  overnight, rt
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ;  0 °C; 0 °C → rt; 1 d, rt
1.3 Solvents: Methanol ;  rt
Riferimento
Synthesis aided structural determination of amyloid-β(1-15) glycopeptides, new biomarkers for Alzheimer's disease
Wang, Peng; Nilsson, Jonas; Brinkmalm, Gunnar; Larson, Goran; Huang, Xuefei, Chemical Communications (Cambridge, 2014, 50(95), 15067-15070

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 15 min, 0 °C
1.2 Catalysts: Copper sulfate pentahydrate ;  0 °C; 2 h, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 0 °C → rt; 3 h, rt
1.4 Reagents: Water ;  cooled
Riferimento
Synthesis of di- and tri-saccharide fragments of Salmonella typhi Vi capsular polysaccharide and their Zwitterionic analogs
Fusari, Matteo; Fallarini, Silvia; Lombardi, Grazia; Lay, Luigi, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7439-7447

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Toluene ,  Water ;  36 h, rt
1.2 Reagents: Pyridine ;  rt
Riferimento
A safe and convenient method for the preparation of triflyl azide, and its use in diazo transfer reactions to primary amines
Titz, Alexander; Radic, Zorana; Schwardt, Oliver; Ernst, Beat, Tetrahedron Letters, 2006, 47(14), 2383-2385

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  rt; 6 h, rt
1.3 Reagents: Pyridine ;  rt → 0 °C
1.4 overnight, rt
Riferimento
Discovery of 4,6-O-Thenylidene-β-D-glucopyranoside-(2''-acetamido, 3''-acetyl-di-S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K
Cheng, Jie; Zhao, Wei; Yao, Hui; Shen, Yuemao; Zhang, Youming; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2877-2893

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridine ;  15 h, rt
Riferimento
Stereoselective entry into the D-GalNAc series starting from the D-Gal one: a new access to N-acetyl-D-galactosamine and derivatives thereof
Guazzelli, Lorenzo; Catelani, Giorgio; D'Andrea, Felicia; Giannarelli, Alessia, Carbohydrate Research, 2009, 344(3), 298-303

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Acetonitrile ;  rt → 0 °C; 5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Pyridine ;  rt → 0 °C; 0 °C; 0 °C → rt; 12 h, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Riferimento
An efficient and improved procedure for preparation of triflyl azide and application in catalytic diazotransfer reaction
Yan, Ri-Bai; Yang, Fan; Wu, Yanfen; Zhang, Li-He; Ye, Xin-Shan, Tetrahedron Letters, 2005, 46(52), 8993-8995

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 2 h, cooled
1.2 Reagents: Sodium bicarbonate ,  Copper sulfate Solvents: Methanol ,  Water ;  40 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Riferimento
Cowpea mosaic virus capsid: a promising carrier for the development of carbohydrate based antitumor vaccines
Miermont, Adeline; Barnhill, Hannah; Strable, Erica; Lu, Xiaowei; Wall, Katherine A.; et al, Chemistry - A European Journal, 2008, 14(16), 4939-4947

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  rt
1.2 Reagents: Pyridine ;  rt
Riferimento
Synthesis of the tumor associative α-aminooxy disaccharide of the TF antigen and its conjugation to a polysaccharide immune stimulant
Bourgault, Jean Paul; Trabbic, Kevin R.; Shi, Mengchao; Andreana, Peter R., Organic & Biomolecular Chemistry, 2014, 12(11), 1699-1702

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonyl azide
Riferimento
Total Synthesis of Lipoteichoic Acid of Streptococcus pneumoniae
Pedersen, Christian Marcus; Figueroa-Perez, Ignacio; Lindner, Buko; Ulmer, Artur J.; Zaehringer, Ulrich; et al, Angewandte Chemie, 2010, 49(14), 2585-2590

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
Riferimento
Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates
Congdon, Molly D. ; Gildersleeve, Jeffrey C., Bioconjugate Chemistry, 2021, 32(1), 133-142

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Water
1.2 Reagents: Pyridinium chlorochromate Catalysts: Copper sulfate
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Riferimento
Metal catalyzed diazo transfer for the synthesis of azides from amines
Alper, Phil B.; Hung, Shang-Cheng; Wong, Chi-Huey, Tetrahedron Letters, 1996, 37(34), 6029-6032

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Pyridine ;  3 h, rt
1.3 Reagents: Water
Riferimento
Fluorescence-activated cell sorting and directed evolution of α-N-acetylgalactosaminidases using a quenched activity-based probe (qABP)
Kalidasan, Kamaladasan; Su, Ying; Wu, Xiaoyuan; Yao, Shao Q.; Uttamchandani, Mahesh, Chemical Communications (Cambridge, 2013, 49(65), 7237-7239

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  3 h, rt
Riferimento
Synthesis of an isotopically-labeled antarctic fish antifreeze glycoprotein probe
Wojnar, Joanna M.; Evans, Clive W.; DeVries, Arthur L.; Brimble, Margaret A., Australian Journal of Chemistry, 2011, 64(6), 723-731

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Raw materials

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preparation Products

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Letteratura correlata

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.